Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18317738
InChI: InChI=1S/C11H15NO3/c1-3-15-11(14)7-10(13)9-6-4-5-8(2)12-9/h4-6,10,13H,3,7H2,1-2H3
SMILES:
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate

CAS No.:

Cat. No.: VC18317738

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate -

Specification

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate
Standard InChI InChI=1S/C11H15NO3/c1-3-15-11(14)7-10(13)9-6-4-5-8(2)12-9/h4-6,10,13H,3,7H2,1-2H3
Standard InChI Key QYHJAZRMELDKOH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C1=CC=CC(=N1)C)O

Introduction

Structural Characteristics and Stereochemical Considerations

The molecular structure of ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate comprises three key components:

  • A 6-methylpyridin-2-yl group, which introduces aromaticity and potential hydrogen-bonding interactions via the nitrogen atom.

  • A 3-hydroxypropanoate backbone, creating a chiral center at the C3 position.

  • An ethyl ester moiety, influencing solubility and reactivity.

The stereochemistry at the C3 position is critical for applications in asymmetric synthesis. Enzymatic resolution methods, such as those employed for ethyl 3-hydroxy-3-phenylpropionate, could theoretically isolate enantiomers of this compound. For example, lipase-catalyzed transesterification using acylating agents like vinyl acetate or propionate has achieved >99% enantiomeric excess (ee) in analogous systems .

Synthetic Methodologies and Optimization

Enzymatic Kinetic Resolution

The patent US20060205056A1 details a lipase-mediated transesterification process for resolving racemic ethyl 3-hydroxy-3-phenylpropionate. Adapting this methodology to the target compound would involve:

  • Lipase selection: Immobilized lipases such as Novozyme 435 or Amano PS-C, which show high activity and reusability.

  • Acylating agents: Vinyl propionate or acetate, enabling efficient kinetic resolution without solvents.

  • Reaction conditions: Temperatures of 45°C and shaking at 150 rpm, yielding conversions >50% with ee values exceeding 95% .

Table 1: Enzymatic Resolution Parameters for Analogous Esters

Acylating AgentReaction Time (h)Conversion (%)ee (S)-Alcohol (%)ee (R)-Ester (%)
Vinyl acetate2050.296.193.5
Vinyl propionate2055.196.395.4

Chemical Synthesis Routes

Alternative pathways may include:

  • Microbiological reduction: Baker’s yeast-mediated reduction of ethyl benzoylacetate derivatives, as demonstrated for ethyl 3-hydroxy-3-phenylpropionate .

  • Nitrile intermediate hydrolysis: Conversion of 3-hydroxy-3-(6-methylpyridin-2-yl)propanenitrile to the corresponding acid, followed by esterification.

Physicochemical Properties and Analytical Characterization

While direct data for ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate are unavailable, properties can be inferred from related esters:

Table 2: Comparative Physicochemical Data for Analogous Esters

CompoundBoiling Point (°C)Density (g/cm³)pKaMolecular Weight
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate 1281.1510.03224.25
Ethyl 3-hydroxy-3-methylbutanoate 215.71.0N/A146.18

Key predictions for the target compound:

  • Boiling point: Likely >200°C due to hydrogen bonding with the pyridine nitrogen.

  • Solubility: Moderate in polar organic solvents (e.g., tetrahydrofuran, isopropyl ether) based on lipase-catalyzed reaction compatibility .

Applications in Pharmaceutical and Chemical Industries

Chiral Intermediate Synthesis

The compound’s stereochemical purity makes it valuable for synthesizing enantiomerically pure pharmaceuticals. For instance, (S)-enantiomers of similar hydroxy esters serve as precursors to β-blockers or antiviral agents .

Biocatalytic Process Development

The reusability of lipases (e.g., PS-C retained activity over 10 cycles ) suggests cost-effective industrial scalability. Solvent-free transesterification further enhances environmental sustainability.

Future Research Directions

  • Crystallographic studies: Single-crystal X-ray diffraction, as performed for related pyridine esters , would elucidate bond lengths and intermolecular interactions.

  • Pharmacokinetic profiling: Deuteration studies, akin to ethyl 3-hydroxy-3-methylbutanoate-d6 , could optimize metabolic stability.

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